molecular formula C16H21NO4 B6167069 6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 149505-97-5

6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B6167069
CAS RN: 149505-97-5
M. Wt: 291.3
InChI Key:
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Description

“6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid” is a chemical compound with the CAS Number: 149505-97-5 . It has a molecular weight of 291.35 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The IUPAC name of the compound is 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid . The InChI code is 1S/C16H21NO4/c1-16(2,3)21-15(20)17-13-7-6-10-8-12(14(18)19)5-4-11(10)9-13/h4-5,8,13H,6-7,9H2,1-3H3,(H,17,20)(H,18,19) .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius . More detailed physical and chemical properties would require further experimental data.

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . Methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid' involves the protection of the amine group, followed by the reduction of the nitro group, and then the deprotection of the amine group. The carboxylic acid group is introduced through a Grignard reaction and subsequent oxidation.", "Starting Materials": [ "2-nitrotetralin", "tert-butyl carbamate", "sodium borohydride", "magnesium", "bromoacetic acid", "hydrogen peroxide" ], "Reaction": [ "Protection of the amine group with tert-butyl carbamate", "Reduction of the nitro group with sodium borohydride", "Deprotection of the amine group with acid", "Formation of Grignard reagent with magnesium and bromoacetic acid", "Addition of Grignard reagent to the nitro compound", "Oxidation of the alcohol to the carboxylic acid with hydrogen peroxide" ] }

CAS RN

149505-97-5

Product Name

6-{[(tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Molecular Formula

C16H21NO4

Molecular Weight

291.3

Purity

95

Origin of Product

United States

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